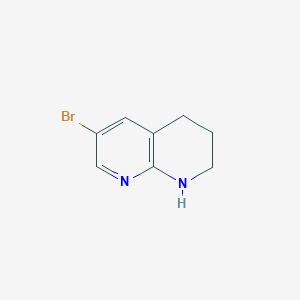
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Descripción general
Descripción
The compound 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of the naphthyridine family, which is a class of compounds known for their diverse chemical and biological properties. The naphthyridine core is a fused bicyclic structure consisting of a pyridine ring fused to a naphthalene ring. The presence of a bromine atom at the 6th position and the tetrahydro modification indicates a saturated bicyclic system with a potential for further chemical modifications and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of tetrahydro-naphthyridine derivatives has been explored through various synthetic approaches. One such approach involves starting from readily available 3-bromo-picolines. The synthesis includes the reduction of an imine formed by the intramolecular reaction of acyl and amine groups. The amine group is introduced through a sequence of reactions starting with deprotonation of the methyl group in bromopicoline, followed by reaction with dimethylcarbonate, reduction to the corresponding alcohol, and a Mitsunobu reaction with phthalamide. The acyl group is introduced at the bromine position via a Stille cross-coupling reaction, followed by hydrolysis, allowing for the multigram preparation of tetrahydro-naphthyridines .
Another synthetic route described involves the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in a one-pot process, with subsequent removal of the tert-butyl group from the nitrogen .
Molecular Structure Analysis
The molecular structure of tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives, which are closely related to 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been confirmed by analytical data and X-ray crystallography analysis. These structures are synthesized via condensation of 1-benzyl-4-piperidinone with aromatic aldehydes and further reaction with 6-aminouracils .
Chemical Reactions Analysis
The reactivity of halogenated naphthyridines has been studied, revealing differences in the reactivity of halogens in different positions of the naphthyridine ring. For instance, the reactivity of 3,4-dihalogenonaphthyridines with p-toluenesulfonic hydrazide has been compared, providing insights into the chemical behavior of halogenated naphthyridines and methods for synthesizing 3-bromo- and 3-chloro-1,6-naphthyridine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine are not detailed in the provided papers, related compounds such as 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been synthesized and studied for their potential as antivertigo agents. These compounds are synthesized by chemical modification of pyridine derivatives and by condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation . The physical and chemical properties of these compounds would be influenced by the presence of the bromine atom and the tetrahydro structure, which could affect their solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
-
Synthesis of Heterocyclic Compounds
- 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
- The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
- The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
-
Medicinal Chemistry
- 1,8-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections .
- Many more compounds containing 1,8-naphthyridine are under clinical investigations .
-
Materials Science
- This class of heterocycles finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
- Due to the wide applicability in medicinal chemistry and materials science, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest .
-
Anticancer Properties
-
Multicomponent Reactions
- Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
- The synthesis of 1,8-naphthyridines includes multicomponent reactions . This method has been actively pursued to develop novel MCR or improve efficiency of existing MCR .
-
Antimicrobial Properties
-
Photochemical Properties
-
Dye-Sensitized Solar Cells
-
Molecular Sensors
-
Self-Assembly Host–Guest Systems
Propiedades
IUPAC Name |
6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYOPQIKOHSBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591623 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
CAS RN |
1023813-80-0 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

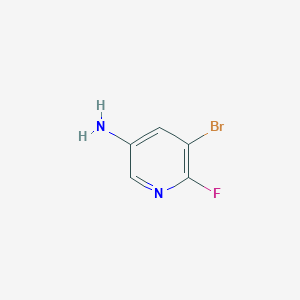
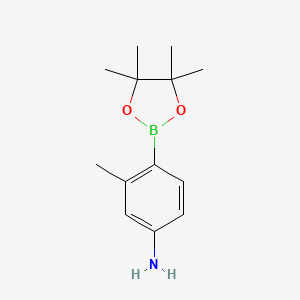
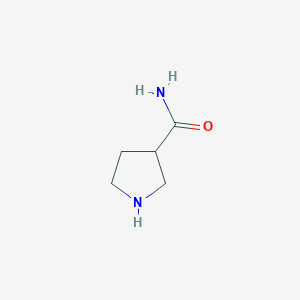
![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)
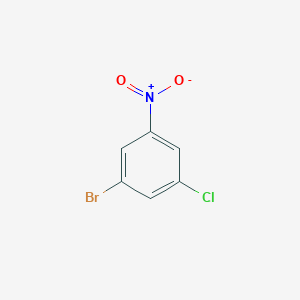

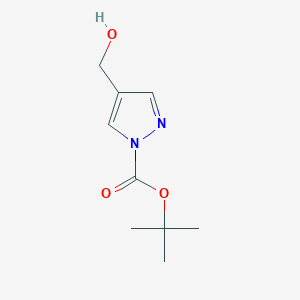
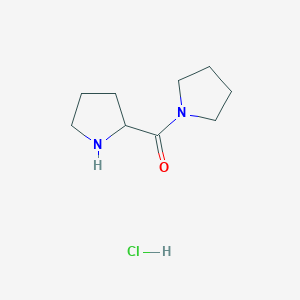




![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)
